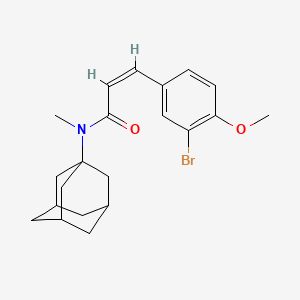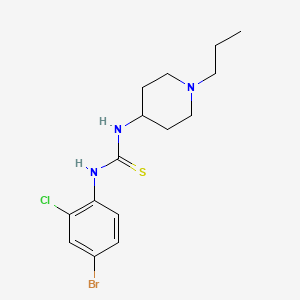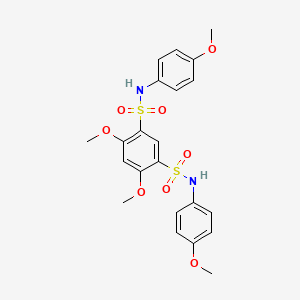![molecular formula C14H8ClNO3 B4877980 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid](/img/structure/B4877980.png)
3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid
Overview
Description
3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid, also known as CPFA, is a chemical compound that has been studied extensively in scientific research. It is a member of the furanocarboxylic acid family and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid has also been found to induce apoptosis in cancer cells. In addition, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a useful tool for researchers who are studying cancer and inflammation. However, one limitation of using 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Future Directions
There are many future directions for research on 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid. One area of interest is its potential use in combination with other drugs to enhance its anticancer and anti-inflammatory properties. Another area of interest is its potential use in treating other diseases, such as autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid and how it interacts with other molecules in the body.
Scientific Research Applications
3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid has been extensively studied for its potential therapeutic applications. It has been found to have anticancer properties, with studies showing that it can inhibit the growth of various cancer cell lines. 3-[5-(2-chlorophenyl)-2-furyl]-2-cyanoacrylic acid has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
(Z)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO3/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)7-9(8-16)14(17)18/h1-7H,(H,17,18)/b9-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAFXTJIFKFGRH-CLFYSBASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(/C#N)\C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-chlorophenoxy)-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4877902.png)
![N-(5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4877906.png)
![3-benzyl-5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4877910.png)
![ethyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B4877918.png)


![methyl 4-{3-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B4877956.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4877962.png)
![methyl 4-[({4-[(aminocarbonyl)amino]phenyl}sulfonyl)amino]benzoate](/img/structure/B4877963.png)


![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4877986.png)
![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4878006.png)